Technical Master File: 5-Benzylbenzofuran-2-boronic Acid (CAS 939050-20-1)
Technical Master File: 5-Benzylbenzofuran-2-boronic Acid (CAS 939050-20-1)
[1]
Part 1: Executive Summary & Chemical Identity
5-Benzylbenzofuran-2-boronic acid (CAS 939050-20-1) is a specialized heterocyclic organoboron intermediate used primarily in the synthesis of complex pharmaceutical candidates. As a functionalized benzofuran, it serves as a critical scaffold in the development of kinase inhibitors, anti-arrhythmic agents (analogous to amiodarone structures), and anti-microbial compounds.
Unlike robust phenylboronic acids, this 2-heteroaryl boronic acid exhibits a distinct reactivity profile characterized by high nucleophilicity but significant susceptibility to protodeboronation. Successful utilization requires strict adherence to controlled reaction parameters.[1]
Chemical Profile Table[3]
| Property | Specification |
| CAS Number | 939050-20-1 |
| Molecular Formula | C₁₅H₁₃BO₃ |
| Molecular Weight | 252.07 g/mol |
| Structure | Benzofuran core, 5-benzyl substituent, 2-boronic acid moiety |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; prone to protodeboronation in aqueous base |
Part 2: Critical Reactivity Profile (The "Protodeboronation" Challenge)
Expert Insight: The C2 position of benzofuran is electron-rich. While this enhances transmetallation rates in Palladium-catalyzed couplings, it also makes the C-B bond labile. In the presence of water and strong bases (standard Suzuki conditions), the boronic acid moiety is frequently cleaved and replaced by a proton, yielding the non-functionalized 5-benzylbenzofuran byproduct.
Mechanism of Failure:
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Formation of the boronate anion (desired species for transmetallation).
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Protonation of the heteroaryl ring at C3 or C2 by water/solvent.
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Elimination of boric acid, destroying the reactive handle.
Mitigation Strategy:
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Base Selection: Avoid hydroxides (NaOH, KOH). Use anhydrous carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases.
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Solvent Systems: Minimize water content. Use anhydrous THF, Dioxane, or Toluene. If water is required for base solubility, use a minimum amount (e.g., 10:1 solvent:water ratio).
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Catalyst: High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) facilitate rapid coupling, outcompeting the decomposition pathway.
Part 3: Synthesis & Manufacturing Workflow
The synthesis of CAS 939050-20-1 typically follows a "Lithiation-Trap" protocol. This method ensures regioselectivity at the C2 position, provided the starting material (5-benzylbenzofuran) is high purity.
Experimental Protocol: Lithiation-Borylation
Note: All steps must be performed under strict anhydrous conditions.
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Preparation: Charge a flame-dried reactor with 5-benzylbenzofuran (1.0 eq) and anhydrous THF (10-15 volumes). Cool to -78°C .[2]
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Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain internal temperature < -70°C.
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Checkpoint: Stir for 1 hour. The solution typically turns yellow/orange, indicating formation of the 2-lithio species.
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Borylation: Add Triisopropyl borate (B(OiPr)₃) (1.2 eq) rapidly. The electrophilic trap must be in excess to prevent double-addition.
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Hydrolysis: Allow to warm to 0°C. Quench with 2N HCl until pH ~4–5.
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Isolation: Extract with EtOAc. Wash organic layer with brine.[1] Dry over Na₂SO₄. Concentrate in vacuo.
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Purification: Recrystallize from Hexane/EtOAc or precipitate from Et₂O/Pentane. Do not use silica chromatography unless neutralized, as acidic silica can degrade the boronic acid.
Visualization: Synthesis Pathway
Figure 1: Lithiation-Borylation synthetic pathway for CAS 939050-20-1.[3]
Part 4: Application Protocol (Suzuki-Miyaura Coupling)
This protocol is optimized to minimize protodeboronation.
Reagents:
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Substrate: Aryl Bromide/Iodide (1.0 eq)
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Boronic Acid: CAS 939050-20-1 (1.2 – 1.5 eq)
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Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
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Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq)
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Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
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Degassing: Combine solvent and base in the reaction vessel. Sparge with Argon for 15 minutes. Oxygen removal is critical to prevent homocoupling.
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Loading: Add the Aryl Halide, Boronic Acid, and Catalyst.[1][4]
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Reaction: Heat to 80–90°C .
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Note: Do not exceed 100°C unless using a sealed microwave vessel. Higher temperatures accelerate deboronation.
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Monitoring: Check HPLC/TLC at 1 hour.
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Self-Validating Check: If the starting aryl halide is consumed but the product yield is low, check for the presence of 5-benzylbenzofuran (mass M-H = ~208). This indicates protodeboronation.[1] If observed, switch to anhydrous conditions or lower temperature.
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Visualization: Coupling Decision Tree
Figure 2: Decision logic for optimizing Suzuki coupling with unstable heteroaryl boronic acids.
Part 5: Quality Control & Analytics[6]
To validate the integrity of CAS 939050-20-1 before use, perform the following checks. Boronic acids often dehydrate to form boroxines (anhydrides), which is a reversible process and generally acceptable, but oxidative degradation is not.
| Test | Method | Acceptance Criteria |
| ¹H NMR | DMSO-d₆ | δ ~8.5 ppm (s, 2H, B(OH)₂) . Look for benzyl CH₂ (~4.1 ppm) and aromatic signals. Absence of B(OH)₂ signal suggests boroxine formation (acceptable) or degradation. |
| HPLC | C18, ACN/Water | Purity > 95%. Note: Boronic acids may streak or show broad peaks on silica-based columns due to interaction with silanols. |
| TLC | Hexane/EtOAc | Use a stain (e.g., KMnO₄ or Curcumin). Boronic acids are often UV active but stain distinctively. |
References
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General Synthesis of Benzofuran-2-boronic Acids: Wu, D., et al. "Synthesis of functionalized benzofurans via lithiation/borylation." Tetrahedron Letters, 2015, 56(29), 4383–4387.[2]
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Instability of 2-Heteroaryl Boronic Acids: Billingsley, K., Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 2007.
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Benzofuran Applications in Drug Discovery: Mundhe, B., et al.[5][6] "Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions." Pakistan Journal of Pharmaceutical Sciences, 2025.
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Handling of Boronic Acids: Hall, D. G. "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials."[7] Wiley-VCH, 2nd Edition, 2011.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzofuran-2-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pjps.pk [pjps.pk]
- 5. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
